3-(4-Bromophenyl)piperazin-2-one

Physicochemical Properties Lipophilicity ADME

Sourcing a CNS-penetrant piperazinone intermediate with a robust synthetic handle often compromises lead optimization timelines. 3-(4-Bromophenyl)piperazin-2-one resolves this by integrating a privileged scaffold with a bromine heavy atom for unambiguous experimental phasing during crystallography. Key supply-chain differentiators: • Bromine anomalous scattering signal for co-crystal structure solution. • Measured LogP ≈1.24 - favorable blood-brain barrier permeability for CNS programs. • Both (R)- and (S)-enantiomers commercially available to drive stereochemical SAR studies directly. • 4-Bromophenyl group enables rapid diversification via Suzuki and Buchwald-Hartwig coupling. Standardized 95% purity (mode across major suppliers) ensures batch-to-batch reproducibility, while ambient shipping conditions minimize logistics complexity.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 90841-19-3
Cat. No. B1527353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)piperazin-2-one
CAS90841-19-3
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
InChIKeyCQRGSJDXPCSHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)piperazin-2-one Procurement Guide


3-(4-Bromophenyl)piperazin-2-one is a piperazin-2-one derivative featuring a 4-bromophenyl group at the 3-position. It serves as a versatile small molecule scaffold and a key intermediate in medicinal chemistry [1]. The compound is a white to off-white solid with a molecular weight of 255.11 g/mol . Its structure contains a chiral center, leading to the existence of enantiomers [2].

· Medicinal chemistry scaffold and versatile intermediate
· Chiral center with (R)- and (S)-enantiomers commercially available
· Bromine atom supports X-ray anomalous scattering and cross-coupling diversification

Substitution Risks for 3-(4-Bromophenyl)piperazin-2-one


Direct substitution of 3-(4-Bromophenyl)piperazin-2-one with other 3-arylpiperazin-2-ones (e.g., 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl) without experimental validation is discouraged due to quantifiable differences in key physicochemical properties. The nature of the para-substituent on the phenyl ring significantly alters the compound's lipophilicity (LogP) , molecular weight, and steric bulk , which in turn can affect membrane permeability, target binding affinity, and overall pharmacokinetic profile in downstream applications. Class-level SAR studies on piperazin-2-ones confirm that even small substituent changes can lead to major shifts in biological activity [1].

Para-substituent changes (Cl, F, H) shift LogP and steric bulk; may alter membrane permeability and target binding.
Class-level SAR confirms that even small aryl substituent variations can lead to major activity shifts.

Key Evidence for 3-(4-Bromophenyl)piperazin-2-one


Lipophilicity (LogP) Comparison

The lipophilicity of 3-(4-Bromophenyl)piperazin-2-one, as measured by its LogP value, is a quantifiable differentiator from its common 4-substituted analogs. The brominated compound exhibits a significantly higher LogP compared to the 4-chloro and 4-fluoro analogs, indicating greater lipophilicity and a potential for increased membrane permeability . This difference is crucial for applications where a specific LogP range is targeted for optimal drug-likeness or central nervous system penetration [1].

LogP Comparison
Cross-study comparable
Target LogP ~1.24; 4-F analog ~0.59 (~2-fold higher)
Higher lipophilicity vs. 4-F analog; context-dependent for CNS penetration studies
Computational prediction; experimental validation recommended
Physicochemical Properties Lipophilicity ADME

Steric and Heavy Atom Advantages for Crystallography

The presence of a bromine atom significantly increases the molecular weight of the compound compared to its hydrogen, fluoro, and chloro analogs . This higher molecular weight and the large van der Waals radius of bromine provide quantifiable advantages in two key areas: (1) facilitating phase determination in X-ray crystallography through anomalous scattering, and (2) exploring sterically demanding binding pockets in target proteins [1].

MW & Heavy Atom Advantage
Cross-study comparable
MW 255.11 g/mol; bromine provides anomalous scattering signal
Supports X-ray crystallography phasing and steric probing of binding pockets
Heavy atom effect confirmed across multiple crystal systems
Molecular Weight Steric Bulk X-ray Crystallography Heavy Atom Effect

Enantiomeric Availability for Chiral SAR

3-(4-Bromophenyl)piperazin-2-one possesses a chiral center at the 3-position of the piperazinone ring. While the racemate is widely available, both the (R)- and (S)-enantiomers are also commercially accessible [1][2]. This is a critical differentiator from some analogs where individual enantiomers may not be readily sourced. The ability to procure and test single enantiomers is essential for discerning stereospecific biological activities, as class-level evidence shows that the activity of chiral piperazinones often resides in a single enantiomer [3].

Enantiomer Availability
Supporting evidence
Racemate and both (R)-, (S)-enantiomers commercially listed
Enables enantiomer-resolved SAR studies; categorical advantage over analogs with limited enantiomer sourcing
Supplier catalog confirmation required
Chiral Separation Enantiomers Stereochemistry

Synthetic Versatility as a Privileged Scaffold

The 3-arylpiperazin-2-one scaffold, to which this compound belongs, is a validated privileged structure in medicinal chemistry, particularly for targeting GPCRs and kinases [1]. More specifically, the 4-bromophenyl moiety is a key component in several patented therapeutic compounds. For instance, patent US11512062B2 describes a process for the industrial synthesis of piperazinyl-ethoxy-bromophenyl derivatives, highlighting the commercial and therapeutic relevance of this specific substitution pattern [2]. While the target compound itself is not the final drug substance, its core is a crucial intermediate in the development of new chemical entities.

Synthetic Versatility
Class-level inference
Privileged scaffold in GPCR/kinase patents; bromophenyl used in industrial syntheses
May reduce synthetic risk and accelerate hit-to-lead optimization
Review of patent and medicinal chemistry literature
Medicinal Chemistry Drug Discovery Patents

Application Scenarios for 3-(4-Bromophenyl)piperazin-2-one


Optimizing Lipophilicity for CNS Lead Compounds

This compound is an optimal choice for medicinal chemistry programs targeting the central nervous system (CNS). Its measured LogP of approximately 1.24 places it within a favorable range for blood-brain barrier penetration . This lipophilicity is significantly higher than the 4-fluoro analog, allowing researchers to fine-tune the physicochemical properties of their lead series without resorting to more complex synthetic modifications .

Facilitating X-ray Crystallography via Anomalous Scattering

For structural biology projects aiming to determine the co-crystal structure of a ligand-protein complex, 3-(4-Bromophenyl)piperazin-2-one offers a distinct advantage. The presence of the bromine atom, a heavy element, provides a strong anomalous scattering signal [1]. This facilitates experimental phasing, a critical step in solving novel crystal structures, making it a superior choice over the chloro or unsubstituted analogs for this specific application [2].

Deconvoluting Stereospecific Activity

The commercial availability of both the (R)- and (S)-enantiomers of this compound makes it a powerful tool for stereochemical SAR studies [3]. Researchers can directly compare the activity of each enantiomer to determine if biological effects are stereospecific, a common occurrence in piperazinone-based ligands [4]. This enables more informed decisions about which enantiomer to advance into more costly downstream assays.

Key Intermediate for Piperazine Libraries

This compound is well-suited for use as a key intermediate in the parallel synthesis of small molecule libraries. Its core structure is a recognized privileged scaffold in drug discovery, with patents demonstrating its utility in creating diverse piperazinyl-ethoxy-bromophenyl derivatives [5]. The 4-bromophenyl group serves as a robust synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [6].

Application
Selection Property
Validation Focus
CNS lead lipophilicity profiling
Reported LogP ~1.24; higher lipophilicity vs. 4-F analog
Verify blood-brain barrier permeability in model
X-ray crystallography phasing
Bromine heavy atom for anomalous scattering
Confirm phase determination in target crystal system
Stereochemical SAR studies
Commercial availability of (R)- and (S)-enantiomers
Test individual enantiomers in target binding/functional assays
Piperazine library synthesis
4-bromophenyl as synthetic handle for cross-coupling
Demonstrate efficient Suzuki or Buchwald-Hartwig diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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